molecular formula C18H9Cl3F3N3OS B2891162 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4-dichlorophenyl)nicotinamide CAS No. 338774-95-1

2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4-dichlorophenyl)nicotinamide

Cat. No. B2891162
CAS RN: 338774-95-1
M. Wt: 478.7
InChI Key: LJGLINSBMCJBKH-UHFFFAOYSA-N
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Description

The compound “2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4-dichlorophenyl)nicotinamide” is a chemical compound with a complex structure. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted with a chloro group and a trifluoromethyl group at the 3rd and 5th positions respectively . The 2nd position of the pyridine ring is attached to a sulfanyl group, which is further connected to a nicotinamide group substituted with a 2,4-dichlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring. The pyridine ring contributes to the planarity of the molecule, while the various substituents may introduce steric hindrance and affect the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For instance, the pyridine ring might undergo electrophilic substitution reactions, while the trifluoromethyl group might be susceptible to nucleophilic attack. The sulfanyl group could potentially participate in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nicotinamide group and the electronegative chlorine and fluorine atoms could enhance the compound’s solubility in polar solvents . The compound’s melting point, boiling point, and density would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Agrochemical Industry

This compound is a part of the trifluoromethylpyridine (TFMP) derivatives which are extensively used in the agrochemical industry. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to the biological activities of these derivatives . They are primarily employed for:

Pharmaceutical Research

In pharmaceuticals, TFMP derivatives, including the compound , are used due to their potential biological activities. They are involved in:

Chemical Synthesis

The compound serves as a versatile intermediate in chemical synthesis, where it is used for:

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,4-dichlorophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl3F3N3OS/c19-10-3-4-14(12(20)7-10)27-15(28)11-2-1-5-25-16(11)29-17-13(21)6-9(8-26-17)18(22,23)24/h1-8H,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGLINSBMCJBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl3F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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